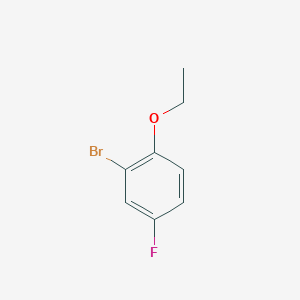

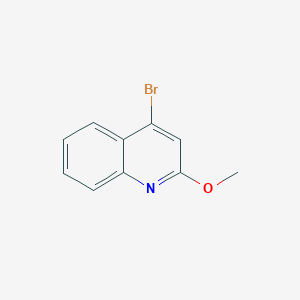

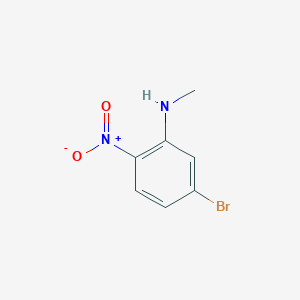

2-溴-1-乙氧基-4-氟苯

描述

Synthesis Analysis

The synthesis of related bromo-fluorobenzene compounds often involves multi-step reactions starting from substituted benzenes. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through nitration, reduction, diazotization, and bromination steps, achieving an overall yield of 30% . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was prepared from 3,4-dimethylbenzenamine via diazotization and bromination, with factors such as raw material rate, reaction time, and temperature affecting the reaction . These methods could potentially be adapted for the synthesis of 2-Bromo-1-ethoxy-4-fluorobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds like 1-bromo-3-fluorobenzene have been investigated using spectroscopic methods and density functional theory (DFT) calculations. The influence of bromine and fluorine atoms on the geometry and normal modes of vibrations of the benzene ring has been discussed, and the electronic properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies have been analyzed . These studies provide a foundation for understanding the molecular structure of 2-Bromo-1-ethoxy-4-fluorobenzene.

Chemical Reactions Analysis

The reactivity of bromo-fluorobenzene compounds in chemical reactions is highlighted in several studies. For example, hydroxyl radicals react with 1-bromo-2-fluorobenzene to form radical cations in neutral and acidic solutions . Additionally, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene for 18F-arylation reactions is important for radiochemical applications, and different methods for its synthesis have been examined . These insights into the reactivity of bromo-fluorobenzene compounds can be extrapolated to predict the behavior of 2-Bromo-1-ethoxy-4-fluorobenzene in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene compounds have been studied, including their spectroscopic characteristics and thermodynamic properties. For instance, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and its molecular geometry and vibrational frequencies were calculated using DFT methods. The thermodynamic properties such as standard heat capacities, standard entropies, and standard enthalpy changes at different temperatures were also calculated . These studies provide valuable information on the physical and chemical properties that could be expected for 2-Bromo-1-ethoxy-4-fluorobenzene.

科学研究应用

电化学氟化

已经研究了2-溴-1-乙氧基-4-氟苯在电化学氟化过程中的作用,特别是在卤代苯的背景下。这项研究探讨了各种卤代苯在电化学氟化过程中的机制和副反应,包括1-溴-4-氟苯(Horio et al., 1996)。

锂离子电池添加剂

在锂离子电池领域,2-溴-1-乙氧基-4-氟苯的衍生物,特别是4-溴-2-氟甲氧基苯,已被研究作为新型双功能电解质添加剂。这项研究突出了它在增强电池安全性和性能方面的潜力(Zhang, 2014)。

放射化学合成

该化合物已被检验其在放射化学合成中的实用性,特别是在制备无载体添加的1-溴-4-[18F]氟苯方面,这是放射制药中18F-芳基化反应的关键组分(Ermert等,2004)。

有机合成

有机化学领域的研究已经探索了1-溴-2-氟苯的合成,包括方法和中间产物。这种合成过程对于创造各种有机化合物至关重要(Rutherford & Redmond,2003)。

自由基阳离子形成

研究已经调查了1-溴-2-氟苯在水溶液中的反应,特别是自由基阳离子的形成。这项研究对于理解这类化合物的化学行为和反应性具有重要意义(Mohan & Mittal, 1996)。

作用机制

Target of Action

2-Bromo-1-ethoxy-4-fluorobenzene is a highly reactive fluorinated aromatic compound. Its primary targets are typically organic compounds with which it can undergo electrophilic aromatic substitution .

Mode of Action

The compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution .

In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction of 2-Bromo-1-ethoxy-4-fluorobenzene affects the biochemical pathways of the target molecules. The substitution reaction alters the structure of the target molecule, which can lead to changes in its function and the downstream effects in the biochemical pathway .

Result of Action

The molecular and cellular effects of 2-Bromo-1-ethoxy-4-fluorobenzene’s action depend on the specific target molecules and the biochemical pathways they are involved in. By altering the structure of target molecules through electrophilic aromatic substitution, it can potentially influence various cellular processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-1-ethoxy-4-fluorobenzene. For instance, the rate of electrophilic aromatic substitution reactions can be influenced by the temperature and the nature of the solvent .

属性

IUPAC Name |

2-bromo-1-ethoxy-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEBFOLPVFBPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442768 | |

| Record name | 2-bromo-1-ethoxy-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

326-69-2 | |

| Record name | 2-bromo-1-ethoxy-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1278511.png)

![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)